molecular formula C11H16O4 B5396071 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid

5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No. B5396071
M. Wt: 212.24 g/mol
InChI Key: IXNJPLJCFRKZMH-UHFFFAOYSA-N
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Description

5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid, also known as ipoc-A, is a bicyclic lactone derivative that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has a unique structure and exhibits interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its binding to specific enzymes and proteins, leading to inhibition of their activity. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid binds to the active site of FAAH, preventing it from degrading endocannabinoids. This results in increased levels of endocannabinoids, which can then bind to cannabinoid receptors and exert their effects.
Biochemical and Physiological Effects:
Ipoc-A has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. In addition to its ability to inhibit FAAH, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has also been shown to inhibit the activity of other enzymes and proteins, such as monoacylglycerol lipase (MAGL) and cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

One advantage of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its unique structure, which allows for selective inhibition of certain enzymes and proteins. This specificity can be useful in drug development, as it can minimize off-target effects. However, one limitation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is its relatively complex synthesis, which may limit its availability for use in lab experiments.

Future Directions

There are several potential future directions for research involving 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid. One area of interest is the development of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid's effects on other disease processes, such as cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid and its potential for use in drug development.

Synthesis Methods

The synthesis of 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3-bromo-1-propene with 2,3-dihydrofuran in the presence of a palladium catalyst to yield 5-bromo-7-oxo-6-oxabicyclo[3.2.1]oct-2-ene. This intermediate is then subjected to a series of reactions involving Grignard reagents, oxidation, and acid hydrolysis to yield the final product, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid.

Scientific Research Applications

Ipoc-A has shown potential as a therapeutic agent due to its ability to inhibit the activity of certain enzymes and proteins involved in various disease processes. For example, 5-isopropyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which have been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

7-oxo-5-propan-2-yl-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-6(2)11-4-3-7(9(12)13)8(5-11)10(14)15-11/h6-8H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNJPLJCFRKZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(C(C1)C(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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